(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine

Description

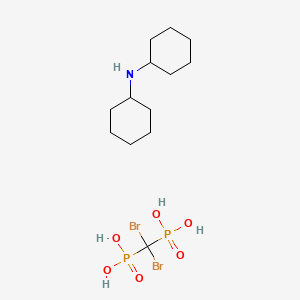

(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine (CAS Reg. No. 121151-61-9) is a bisphosphonic acid derivative with the molecular formula C₃₇H₇₃Br₂N₃O₆P₂ . Structurally, it features a dibromomethylene group (–CBr₂–) bridging two phosphonic acid moieties, which are further coordinated as a tri(dicyclohexylammonium) salt. This salt form enhances solubility compared to free bisphosphonic acids, a critical factor in pharmaceutical and industrial applications.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.CH4Br2O6P2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,10(4,5)6)11(7,8)9/h11-13H,1-10H2;(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOJQJVXMLHGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C(P(=O)(O)O)(P(=O)(O)O)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br2NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703429 | |

| Record name | (Dibromomethylene)bis(phosphonic acid)--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121151-61-9 | |

| Record name | (Dibromomethylene)bis(phosphonic acid)--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine typically involves the reaction of dibromomethylene with bisphosphonic acid derivatives in the presence of a suitable amine, such as N-cyclohexylcyclohexanamine. One common method involves the use of dialkyl phosphite and triethyl orthoformate as starting materials, with CuO nanoparticles serving as a catalyst under microwave irradiation and solvent-free conditions . This green, one-pot synthesis approach is efficient and eco-friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dibromomethylene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted bisphosphonates.

Scientific Research Applications

(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor and metal chelator.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The bisphosphonic acid groups can bind to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. Additionally, the compound can inhibit the prenylation of GTPase-dependent proteins, which are essential for osteoclast survival and function . This dual mechanism makes it effective in treating bone-related diseases and potentially useful in cancer immunotherapy.

Comparison with Similar Compounds

Comparison with Similar Bisphosphonic Acid Derivatives

Physical and Spectral Properties

Table 1: Comparative Data for Bisphosphonic Acid Derivatives

- Solubility : The target’s tri(dicyclohexylammonium) salt form likely improves aqueous solubility compared to free acids in , which exhibit temperature-dependent solubility .

- Spectroscopy: Bromine in the target compound would cause distinct ¹H/¹³C NMR deshielding (e.g., δ 40–50 ppm for CBr₂) versus aminoalkyl analogs (δ 20–30 ppm for CH₂N). IR spectra would lack NH₂ stretches (present in compounds) but show cyclohexyl C-H vibrations .

Biological Activity

(Dibromomethylene)bisphosphonic acid N-cyclohexylcyclohexanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dibromomethylene group and bisphosphonic acid moieties. These structural features are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈Br₂N₃O₆P₂ |

| Molecular Weight | 431.99 g/mol |

| CAS Number | [Not available] |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways involved in cellular processes. It has been shown to interact with enzymes involved in phosphonate metabolism, potentially leading to altered cellular signaling and apoptosis.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes critical for phosphonate metabolism, disrupting normal cellular functions.

- Induction of Apoptosis : Studies indicate that exposure to this compound can trigger apoptotic pathways in various cell lines, suggesting potential anticancer properties.

Biochemical Analysis

Research has demonstrated that this compound affects several biochemical pathways:

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1/S phase, suggesting a mechanism for its antiproliferative effects.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been noted upon treatment with this compound, contributing to oxidative stress and subsequent cell death.

Case Studies

-

Anticancer Activity :

- In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) showed significant reductions in cell viability upon treatment with varying concentrations of the compound. IC50 values ranged from 10 µM to 25 µM, indicating a dose-dependent response.

- Study Reference : A recent publication highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

-

Bone Resorption Inhibition :

- Another study investigated the effects on osteoclasts, showing that the compound inhibited bone resorption markers in vitro. This suggests potential applications in treating osteoporosis or other bone-related disorders.

Toxicological Profile

While promising, the toxicity profile of this compound must be carefully evaluated:

- Cytotoxicity : High concentrations can lead to cytotoxic effects in non-target cells, indicating a need for dosage optimization.

- Long-term Effects : Chronic exposure studies are necessary to assess any potential long-term adverse effects on cellular health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.